2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 2-aminophenyl derivatives with methoxy-substituted chromone precursors. One common method includes the use of 2-aminophenol and 7-methoxy-4H-chromen-4-one under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has shown its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth, inflammation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenyl phenyl ketone
- 2-(2′-Aminophenyl)benzothiazole
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives
Uniqueness
2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one stands out due to its unique methoxy substitution on the chromone ring, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
921942-34-9 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(2-aminophenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,17H2,1H3 |
InChI Key |
XYBAXQFYDYHGNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3N |
Origin of Product |
United States |
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